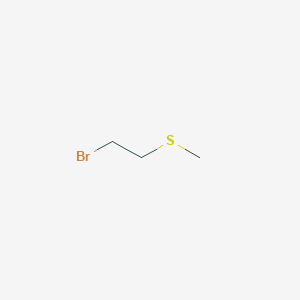

1-Bromo-2-(methylsulfanyl)ethane

Description

Significance of Bromo(methylthio)ethanes as Organic Intermediates

Bromo(methylthio)ethanes are bifunctional reagents, meaning they possess two distinct reactive centers within the same molecule. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. Simultaneously, the methylthio group can be manipulated through oxidation to form sulfoxides or sulfones, or it can participate in other sulfur-specific chemical reactions. This orthogonal reactivity is highly advantageous in multi-step syntheses, as it allows for selective modification of one part of the molecule while leaving the other intact for subsequent transformations.

The utility of these intermediates is evident in their application in the synthesis of various target molecules. For instance, they are employed in the preparation of pantolactams, which are investigated as androgen receptor antagonists. lookchem.comchemicalbook.com This highlights their role in the development of pharmaceutically relevant compounds. The ability to introduce the thioether and subsequently modify it provides a synthetic pathway to a range of sulfur-containing heterocyclic compounds and other complex structures.

Scope and Relevance of Research on 1-Bromo-2-(methylsulfanyl)ethane

Among the bromo(methylthio)ethanes, This compound (also known as 2-bromoethyl methyl sulfide) is a compound of particular interest. nih.govepa.gov Its specific arrangement of a primary bromide and a methylsulfanyl group at adjacent positions dictates its reactivity and makes it a valuable precursor in organic synthesis. Research into this compound encompasses its synthesis, physical and chemical properties, and its application as a building block for more complex molecules.

The synthesis of this compound can be achieved through various methods, including the bromination of 2-(methylsulfanyl)ethanol. One common approach involves the Appel reaction, where 2-(methylsulfanyl)ethanol is treated with triphenylphosphine (B44618) and carbon tetrabromide. An alternative method is the reaction of 2-(methylsulfanyl)ethanol with hydrobromic acid.

The reactivity of this compound is characterized by two primary modes. The bromine atom is susceptible to nucleophilic displacement (SN2 reaction), a common pathway for forming new carbon-carbon and carbon-heteroatom bonds. brainly.com The sulfur atom, on the other hand, can be oxidized to a sulfoxide (B87167) or a sulfone, which alters the electronic properties and steric environment of the molecule, opening up further synthetic possibilities. This dual reactivity makes this compound a versatile tool for synthetic chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇BrS |

| Molecular Weight | 155.06 g/mol nih.gov |

| Boiling Point | 57-58 °C (at 18 Torr) lookchem.com |

| Density | 1.473 g/cm³ (Predicted) lookchem.com |

| IUPAC Name | 1-bromo-2-methylsulfanylethane nih.gov |

| CAS Number | 54187-93-8 nih.gov |

The study of this compound and its derivatives continues to be an active area of research, driven by the demand for new and efficient synthetic methodologies for the construction of complex organic molecules with potential applications in materials science and medicinal chemistry.

Propriétés

IUPAC Name |

1-bromo-2-methylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrS/c1-5-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEUGDZNJLIBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339187 | |

| Record name | 1-Bromo-2-(methylsulfanyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54187-93-8 | |

| Record name | 1-Bromo-2-(methylsulfanyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(methylsulfanyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 Methylsulfanyl Ethane

Direct Synthesis Approaches

Direct synthesis routes aim to construct the 1-bromo-2-(methylsulfanyl)ethane skeleton in a minimal number of steps from basic starting materials.

Reactions Involving Acetonitrile, Ethylene (B1197577), and Hydrogen Sulfide (B99878)

The synthesis of this compound directly from acetonitrile, ethylene, and hydrogen sulfide is not a widely documented or common method in the available scientific literature. While these molecules are fundamental building blocks in organic chemistry, their specific combination to yield the target compound appears to be a specialized or less-explored pathway. Research into the reactions of these precursors often focuses on other products. For instance, studies have been conducted on the direct synthesis of ethylene and hydrogen from ethane (B1197151) and carbon dioxide, but this does not lead to the formation of this compound. csuohio.edu

Halogenation Strategies

A more conventional and well-established direct approach for synthesizing this compound involves the halogenation of a suitable precursor, most notably 2-(methylsulfanyl)ethanol. This method selectively replaces the hydroxyl group with a bromine atom.

The reaction typically proceeds via a nucleophilic substitution mechanism, specifically an SN2 pathway, where the bromide ion displaces the activated hydroxyl group. The integrity of the methylsulfanyl group is maintained under these conditions. Common brominating agents for this transformation include hydrobromic acid (HBr) and phosphorus tribromide (PBr₃). Another effective method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) in an anhydrous solvent like dichloromethane.

The choice of reagent and reaction conditions can influence the yield and purity of the final product. For industrial-scale production, continuous flow processes are often preferred to ensure scalability and reproducibility through precise control of reaction parameters.

Table 1: Comparison of Halogenation Reagents for 2-(methylsulfanyl)ethanol

| Reagent | Typical Conditions | Mechanism Notes |

| HBr | Controlled temperature | The hydroxyl group is protonated, forming a good leaving group (water), which is then displaced by the bromide ion. |

| PBr₃ | Controlled temperature, often in an inert solvent. chemicalbook.com | The hydroxyl group is converted into a better leaving group, facilitating nucleophilic attack by the bromide ion. |

| PPh₃/CBr₄ (Appel Reaction) | Anhydrous dichloromethane | This method is known for high purity and yield under mild conditions. |

Precursor-Based Syntheses

Precursor-based syntheses involve the modification of molecules that already contain the core ethyl methyl sulfide structure. These methods often rely on halide exchange reactions or other nucleophilic substitutions.

Halide Exchange Reactions

Halide exchange reactions are a cornerstone in the synthesis of alkyl halides and are particularly useful for preparing iodoalkanes from their corresponding bromo or chloro analogues.

The Finkelstein reaction is the classic method for converting an alkyl bromide or chloride into an alkyl iodide. iitk.ac.inwikipedia.orgbyjus.comadichemistry.com88guru.com This reaction involves treating the starting halide, such as this compound or 1-chloro-2-(methylsulfanyl)ethane, with a solution of sodium iodide (NaI) in acetone. iitk.ac.inwikipedia.orgbyjus.com

The reaction is an equilibrium process that is driven towards the product, 1-iodo-2-(methylsulfanyl)ethane, due to the differential solubility of the sodium halide salts in acetone. wikipedia.orgadichemistry.com Sodium iodide is soluble in acetone, while the resulting sodium bromide or sodium chloride is not and precipitates out of the solution, thereby shifting the equilibrium in favor of the iodide product according to Le Chatelier's principle. wikipedia.orgadichemistry.com The Finkelstein reaction proceeds via an SN2 mechanism. iitk.ac.inbyjus.com

Reaction Scheme for Finkelstein Reaction:

The principle of nucleophilic substitution is fundamental to the synthesis of this compound from other halogenated precursors. For instance, if 1-chloro-2-(methylsulfanyl)ethane is available, it can be converted to the desired bromide through a halide exchange reaction, although this is less common than the Finkelstein reaction for preparing iodides.

More broadly, the synthesis of this compound itself from 2-(methylsulfanyl)ethanol is a prime example of nucleophilic substitution, where the bromide ion acts as the nucleophile. The bromine atom in this compound is a good leaving group, which allows the compound to be a versatile intermediate for further nucleophilic substitution reactions to create a variety of other functionalized molecules. These reactions are typically bimolecular (SN2), especially with primary alkyl halides like this compound.

Conversion from Carboxylic Acid Precursors

The synthesis of this compound can be conceptually approached from its corresponding carboxylic acid precursor, 3-(methylthio)propanoic acid. nih.gov This transformation involves the removal of the carboxyl group and its replacement with a bromine atom, a process known as decarboxylative halogenation.

Decarboxylative Iodination Approaches

While the target compound is a bromo-derivative, the principles of decarboxylative iodination offer a relevant framework for understanding this class of transformation. Decarboxylative iodination reactions provide a pathway to synthesize organic iodides from readily available carboxylic acids. nih.gov These methods can be adapted for bromination.

A notable approach involves the use of molecular iodine (I₂) in the presence of a suitable base and oxidant. nih.govqu.edu.qa Research has demonstrated that heating a solution of a carboxylic acid, such as coumarin-3-carboxylic acid, with molecular iodine and a base like potassium hydrogen phosphate (B84403) can lead to successful decarboxylative iodination. qu.edu.qa This process is often proposed to proceed through a radical mechanism. qu.edu.qa The reaction is advantageous due to the low cost and environmental friendliness of iodine. qu.edu.qa

Another advanced protocol for decarboxylative iodination utilizes palladium catalysis. This method involves the in situ activation of the carboxylic acid to an acid chloride, followed by the formation of a phosphonium (B103445) salt. Using an iodide source like 1-iodobutane (B1219991) under Pd/Xantphos catalysis allows for the synthesis of a wide range of aryl and vinyl iodides. researchgate.net

These methodologies highlight a strategic approach to converting carboxylic acids into haloalkanes. For the synthesis of this compound from 3-(methylthio)propanoic acid, a similar strategy employing a bromine source would be applied.

Table 1: Comparison of Decarboxylative Iodination Approaches (Analogous)

| Method | Reagents & Catalysts | Key Features | Potential Applicability to Bromination |

|---|---|---|---|

| Metal-Free | Molecular Iodine (I₂), Base (e.g., K₂HPO₄) | Environmentally benign, inexpensive, proceeds via a radical mechanism. qu.edu.qa | High; substitution of iodine with a suitable bromine source (e.g., Br₂) is conceptually direct. |

| Palladium-Catalyzed | Pd/Xantphos, 1-Iodobutane, Base, Deoxychlorinating agent | Broad substrate scope, including complex molecules; proceeds via in situ activation. researchgate.net | High; requires adaptation with a bromide source and potential re-optimization of catalytic conditions. |

Catalytic and Advanced Synthetic Techniques

Modern synthetic chemistry offers sophisticated methods for forming carbon-halogen bonds, often relying on catalytic systems and complex reaction cascades. These techniques provide alternative routes to compounds like this compound.

Oxygen-Catalyzed Liquid Phase Reactions (Analogous Methods)

Oxygen can be employed as a co-catalyst or terminal oxidant in various liquid-phase reactions for the synthesis of halogenated organic compounds. While direct oxygen-catalyzed bromination of an alkane precursor is complex, analogous reactions demonstrate the principle. For instance, the combustion of alkanes in the presence of oxygen is a well-known, albeit typically unselective, oxidation reaction. wikipedia.org

More controlled transformations often involve metal catalysts that are re-oxidized by oxygen. In a related context, oxygen can participate in reactions that generate functional groups amenable to subsequent halogenation. For example, phenylboronic acid can catalyze an oxygen transfer reaction that converts haloalkyl amides into hydroxyalkyl nitriles, demonstrating oxygen's role in complex transformations. nih.gov In such systems, oxygen facilitates the catalytic cycle, enabling the transformation of a wide variety of substrates. nih.gov The application of such a system to the synthesis of this compound would represent a novel, indirect approach, possibly involving the oxidation of a precursor followed by a halogenation step.

Domino Cyclization and Elimination Pathways (Analogous Methods)

Domino reactions, where a single synthetic operation triggers a cascade of bond-forming and bond-breaking events, represent a highly efficient strategy for building molecular complexity. The synthesis of bromo-compounds can be achieved through such pathways.

One reported example is the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates. rsc.org This reaction proceeds by heating the substrate with N-bromoacetamide, which initiates a domino sequence of bromo-cyclization followed by an elimination reaction to yield the final product. rsc.org

Table 2: Examples of Domino Reactions for Bromo-Compound Synthesis (Analogous)

| Reaction Type | Starting Materials | Key Reagent | Product Class |

|---|---|---|---|

| Bromo-cyclization/Elimination | Homoallylic trichloroacetimidates | N-Bromoacetamide (NBA) | 1-Bromo-2-amino-3-butenes rsc.org |

| Alkylation/Cyclization | Propargyl bromides, Thioureas | Microwave irradiation | 2-Aminothiazoles organic-chemistry.org |

Derivatives and Analogues of 1 Bromo 2 Methylsulfanyl Ethane in Synthetic Chemistry

Structural Modifications and Homologues

Halo(methylthio)ethane Analogues (e.g., 1-Iodo-2-(methylthio)ethane)

1-Iodo-2-(methylthio)ethane (B1610825) (C₃H₇IS) is an organoiodine compound that serves as a significant analogue of 1-bromo-2-(methylsulfanyl)ethane. In this molecule, the bromine atom is replaced by an iodine atom, which imparts distinct reactivity to the compound. The presence of the iodine atom, a larger and more polarizable halogen, makes the carbon-iodine bond weaker and the iodine a better leaving group in nucleophilic substitution reactions. This enhanced reactivity is a key feature exploited in various synthetic transformations.

The methylthio (-SCH₃) group, being a soft nucleophile, influences the compound's solubility and stability. The interplay between the highly electrophilic center at the carbon bearing the iodine and the nucleophilic sulfur atom defines the chemical behavior of this analogue.

Table 1: Properties of 1-Iodo-2-(methylthio)ethane

| Property | Value |

| Molecular Formula | C₃H₇IS |

| IUPAC Name | 1-Iodo-2-(methylthio)ethane |

| InChI | InChI=1S/C3H7IS/c1-5-3-2-4/h2-3H2,1H3 |

| InChIKey | AAEBLLZFCQTPAW-UHFFFAOYSA-N |

Data sourced from PubChem uni.lu

This analogue is primarily utilized as a versatile building block in organic synthesis. Its capacity to readily undergo nucleophilic substitution at the iodinated carbon allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is particularly valuable in the construction of more complex molecular architectures.

Oxidized Sulfur Derivatives (e.g., 1-Bromo-2-(methylsulfonyl)ethane)

Oxidation of the sulfur atom in this compound leads to the formation of derivatives such as 1-bromo-2-(methylsulfonyl)ethane (C₃H₇BrO₂S). In this derivative, the methylthio group (-SCH₃) is oxidized to a methylsulfonyl group (-SO₂CH₃). This transformation significantly alters the electronic properties of the molecule. The methylsulfonyl group is a strong electron-withdrawing group, which increases the electrophilicity of the adjacent carbon atom.

Table 2: Physical and Chemical Properties of 1-Bromo-2-(methylsulfonyl)ethane

| Property | Value |

| Molecular Formula | C₃H₇BrO₂S |

| Boiling Point | 309.4±25.0 °C at 760 mmHg |

| Density | 1.7±0.1 g/cm³ |

| Flash Point | 140.9±23.2 °C |

Data sourced from ChemSrc chemsrc.com

The enhanced electrophilicity of the carbon-bromine bond in 1-bromo-2-(methylsulfonyl)ethane makes it a more reactive substrate in nucleophilic substitution reactions compared to its unoxidized counterpart. This heightened reactivity is a key aspect of its utility in synthetic chemistry.

Isocyanato Derivatives (e.g., 1-Isocyanato-2-(methylsulfanyl)ethane)

Another important class of derivatives is formed by replacing the bromine atom with an isocyanato group (-N=C=O), yielding compounds like 1-isocyanato-2-(methylsulfanyl)ethane (B2746891) (C₄H₇NOS). uni.lu The isocyanato group is a highly reactive functional group that readily participates in addition reactions with nucleophiles such as alcohols, amines, and water.

The presence of both the reactive isocyanato group and the methylsulfanyl moiety within the same molecule provides opportunities for diverse chemical transformations. This dual functionality allows for sequential or one-pot reactions to build complex molecular structures.

Table 3: Structural Information of 1-Isocyanato-2-(methylsulfanyl)ethane

| Identifier | Value |

| Molecular Formula | C₄H₇NOS |

| SMILES | CSCCN=C=O |

| InChI | InChI=1S/C4H7NOS/c1-7-3-2-5-4-6/h2-3H2,1H3 |

| InChIKey | AAEBLLZFCQTPAW-UHFFFAOYSA-N |

Data sourced from PubChem uni.lu

Synthetic Utility of Analogues

Role in Complex Molecule Synthesis

The structural analogues of this compound are valuable intermediates in the synthesis of complex organic molecules. Halo(methylthio)ethane analogues, such as the iodo-derivative, are particularly useful due to the high reactivity of the carbon-halogen bond. This feature facilitates their use in various cross-coupling reactions, which are fundamental to the construction of intricate carbon skeletons found in pharmaceuticals and natural products. researchgate.net

For instance, the ability of 1-iodo-2-(methylthio)ethane to participate in nucleophilic substitutions allows for the introduction of the 2-(methylthio)ethyl moiety into a wide range of molecules. The sulfur atom can then be further manipulated, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, to fine-tune the electronic and steric properties of the target molecule.

Oxidized derivatives like 1-bromo-2-(methylsulfonyl)ethane, with their enhanced electrophilicity, are potent alkylating agents. chemsrc.com This property is exploited in the formation of carbon-carbon and carbon-heteroatom bonds, often under milder conditions than their non-oxidized counterparts.

Building Blocks for Polymeric or Extended Structures

The derivatives of this compound also serve as crucial building blocks for the synthesis of polymers and other extended structures. The bifunctional nature of these compounds, possessing both a reactive electrophilic site and a modifiable sulfur-containing group, allows for their incorporation into polymer backbones or as pendant groups.

For example, halo-substituted alkylthiophenes, which share structural similarities with the halo(methylthio)ethane analogues, are instrumental in the preparation of conducting polymers and materials for organic electronics. researchgate.net The reactivity of these monomers in metal-catalyzed cross-coupling reactions enables the formation of well-defined polymeric chains with tailored electronic and optical properties. researchgate.net

While direct evidence for the use of 1-bromo-2-(methylsulfonyl)ethane in polymerization is not prevalent in the provided search results, its structural features suggest potential as a monomer. The activated bromo group could participate in polycondensation or polyalkylation reactions, while the polar sulfonyl group would impart specific solubility and thermal properties to the resulting polymer.

Isocyanato derivatives, such as 1-isocyanato-2-(methylsulfanyl)ethane, are prime candidates for the synthesis of polyurethanes and polyureas. The high reactivity of the isocyanato group towards diols and diamines allows for the formation of these important classes of polymers. The presence of the methylsulfanyl group could introduce additional functionality, such as sites for cross-linking or post-polymerization modification.

Applications of 1 Bromo 2 Methylsulfanyl Ethane in Organic Synthesis

Building Block for Complex Organic Molecules

In the intricate field of organic synthesis, the construction of complex molecules is often a stepwise process that relies on the assembly of smaller, functionalized molecules known as building blocks. semanticscholar.org 1-Bromo-2-(methylsulfanyl)ethane serves as an exemplary building block due to its distinct functional groups. lookchem.com The presence of a bromine atom provides an electrophilic site susceptible to nucleophilic attack, while the methylthio group offers a site for further functionalization, such as oxidation.

This dual reactivity allows chemists to incorporate the two-carbon ethanesulfanyl backbone into larger molecular scaffolds. The typical reaction involves nucleophilic substitution, where the bromine atom, being an excellent leaving group, is displaced by a wide range of nucleophiles. This modular approach is fundamental in synthesizing complex target molecules with precision, making this compound a valuable tool in the synthetic chemist's arsenal (B13267) for creating diverse chemical products. lookchem.com

Synthesis of Sulfur-Containing Compounds

The intrinsic presence of a sulfur atom makes this compound a direct and efficient precursor for a variety of other sulfur-containing compounds. Sulfur heterocycles and other organosulfur compounds are significant in medicinal chemistry and materials science. chemistryviews.orgopenmedicinalchemistryjournal.comresearchgate.net

The primary utility of this compound in this context lies in two main reaction pathways:

Nucleophilic Substitution: As previously mentioned, the compound can react with various substrates to introduce the –CH₂CH₂SCH₃ group, thereby creating more complex thioethers.

Oxidation of the Sulfur Atom: The methylsulfanyl group is susceptible to oxidation. Treatment with common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can convert the sulfide (B99878) into the corresponding sulfoxide (B87167) or sulfone. This transformation is crucial as sulfoxides and sulfones have different chemical properties and are themselves important functional groups in many biologically active molecules.

Typical Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Nucleophilic Substitution | Nucleophiles (e.g., alkoxides, amines, carboxylates) | Substituted thioethers | |

| Oxidation | Oxidizing agents (e.g., H₂O₂, m-CPBA) | Sulfoxides, Sulfones | |

| Reduction | Reducing agents (e.g., LiAlH₄) | Ethyl derivatives |

Preparation of Heterocyclic Compounds (Relevant to dihaloalkane reactivity)

Heterocyclic compounds, particularly those containing sulfur, are core structures in numerous pharmaceuticals and agrochemicals. nih.govopenmedicinalchemistryjournal.com While not a dihaloalkane, this compound exhibits analogous reactivity that makes it a suitable precursor for synthesizing sulfur-containing heterocycles. Its bifunctional nature is key; it possesses both an electrophilic center (the carbon bonded to bromine) and a nucleophilic center (the sulfur atom).

This "1,2-bifunctionality" allows it to act as a synthon for building rings. In intramolecular cyclization reactions, a nucleophile elsewhere in the molecule can first displace the bromide. Subsequently, or in a concerted fashion, the sulfur atom can act as a nucleophile to close a ring. More commonly, in intermolecular reactions, it can react with another molecule that contains two nucleophilic sites. This process, analogous to how dihaloalkanes are used to form rings by reacting with dinucleophiles, can lead to the formation of various saturated sulfur-containing heterocycles, such as derivatives of thiomorpholine (B91149) or thiane, depending on the reaction partner. The importance of sulfur heterocycles in FDA-approved drugs underscores the value of such synthetic routes. openmedicinalchemistryjournal.comresearchgate.net

Introduction of Methylthioethyl Moieties

A primary application of this compound is the direct introduction of the methylthioethyl group (-CH₂CH₂SCH₃) onto a target molecule. This is achieved via a classic Sₙ2 (nucleophilic substitution) reaction. A nucleophile, such as an amine, an alkoxide, or a carbanion, attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. This reaction is efficient and predictable, making it a reliable method for incorporating this specific thioether fragment.

Synthesis of Methylthioethyl Fatty Acids

One illustrative, though specialized, application of this methodology is the synthesis of methylthioethyl fatty acids. In this process, a fatty acid is first deprotonated with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form its corresponding carboxylate salt. This carboxylate anion then serves as the nucleophile.

The reaction proceeds as follows:

Deprotonation: The carboxylic acid of the fatty acid is converted to its conjugate base, the carboxylate.

Nucleophilic Attack: The negatively charged oxygen of the carboxylate attacks the electrophilic carbon of this compound.

Displacement: The bromide ion is expelled as the leaving group, resulting in the formation of a fatty acid ester where the methylthioethyl group is attached to the carboxyl oxygen.

This synthetic strategy provides a straightforward route to novel fatty acid derivatives, enabling researchers to study how the incorporation of a thioether moiety affects their physical and biological properties.

Intermediate in Specialty Chemical Production

The versatility and reactivity of this compound make it a valuable intermediate in the broader chemical industry for the production of specialty chemicals. americanelements.com These are chemicals produced for specific applications and are generally of higher value than commodity chemicals. The ability of this compound to introduce the sulfur-containing ethyl fragment into other molecules is key to its role. It is available in various grades, including technical and pharmaceutical grades, which indicates its use in multiple downstream manufacturing processes that require specific purity levels. americanelements.com

Precursor in Pharmaceutical Building Block Synthesis (Focus on synthetic methodology)

In the realm of medicinal chemistry, this compound serves as a precursor for creating more complex building blocks used in drug discovery. lookchem.com The synthetic methodology centers on its role as an alkylating agent in nucleophilic substitution reactions.

For instance, it is used as a reactant in the synthesis of pantolactams, which are known androgen receptor antagonists. lookchem.com In this context, a core molecule or intermediate in the pantolactam synthesis would act as a nucleophile, reacting with this compound to append the methylthioethyl side chain. This addition can be crucial for modulating the pharmacological properties of the final compound, such as its binding affinity to a biological target or its metabolic stability. The compound's utility lies in its ability to provide a simple, sulfur-containing lipophilic chain, a common feature in many modern therapeutic agents.

Role in Pantolactam Preparation

A thorough review of the scientific literature did not yield any specific methods or direct evidence for the utilization of this compound in the synthesis of pantolactam. The established and widely reported synthetic routes to pantolactam, a crucial intermediate in the synthesis of Vitamin B5 (pantothenic acid), typically commence from different starting materials.

Common chemical synthesis strategies for racemic pantolactone involve the aldol (B89426) condensation of isobutyraldehyde (B47883) with formaldehyde (B43269) (or paraformaldehyde), followed by cyanohydrin formation and subsequent hydrolysis and lactonization. google.com Enantioselective syntheses of pantolactone have also been developed, employing chiral auxiliaries or catalysts to achieve the desired stereochemistry. princeton.edunih.gov Biosynthetic pathways for pantothenate production in microorganisms start from ketoisovalerate, an intermediate in branched-chain amino acid biosynthesis. nih.gov

Table 1: General Information on this compound

| Property | Value |

| Chemical Formula | C3H7BrS |

| Molecular Weight | 155.05 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 168-170 °C |

| Density | 1.45 g/cm³ |

| CAS Number | 54187-93-8 |

Applications as a PEGylation Reagent Component (Analogous to related bromoethanes)

While direct application of a PEGylation reagent derived from this compound is not explicitly documented, its structure suggests a potential role as a component in such reagents, analogous to other bromo-functionalized polyethylene (B3416737) glycol (PEG) derivatives. PEGylation is the process of covalently attaching PEG chains to molecules, such as proteins, peptides, and drug delivery systems, to improve their pharmacological properties. nih.gov

Bromo-PEG derivatives are a class of reagents used in PEGylation. The bromine atom serves as a reactive site for nucleophilic substitution. Specifically, bromo-PEG reagents are known to react with thiol (sulfhydryl) groups, which are present in cysteine residues of proteins. nih.gov This reaction forms a stable thioether bond, effectively linking the PEG chain to the target molecule.

A hypothetical PEGylation reagent incorporating the this compound moiety would likely have the following structure:

PEG-Linker-S-CH2-CH2-Br

This method of bioconjugation is valuable for its specificity towards thiol groups, which are often less abundant on protein surfaces compared to amine groups (e.g., in lysine (B10760008) residues), allowing for more site-specific modification.

Table 2: Characteristics of Bromo-PEG Reagents for Thiol-Specific PEGylation

| Feature | Description |

| Reactive Group | Bromo (-Br) |

| Target Functional Group | Thiol (-SH) |

| Resulting Linkage | Thioether (-S-) |

| Reaction pH | Typically neutral to slightly basic (pH 7-9) |

| Key Advantage | High selectivity for thiol groups, leading to site-specific conjugation. |

| Bond Stability | The resulting thioether bond is highly stable under physiological conditions. |

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. For organic compounds like 1-Bromo-2-(methylsulfanyl)ethane, ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments: the methyl protons (-SCH₃), the methylene (B1212753) protons adjacent to the sulfur atom (-SCH₂-), and the methylene protons adjacent to the bromine atom (-CH₂Br).

The chemical shifts (δ) are influenced by the electronegativity of the neighboring atoms. The protons on the carbon attached to the highly electronegative bromine atom are expected to be the most deshielded and thus appear at the highest chemical shift. Conversely, the methyl protons are the most shielded and will have the lowest chemical shift. The splitting of these signals, due to spin-spin coupling with neighboring protons, provides further structural information. For instance, the two methylene groups, being adjacent to each other, will appear as triplets, as each is coupled to two equivalent protons on the neighboring carbon (n+1 rule, where n=2). The methyl protons, being isolated from other protons by the sulfur atom, will appear as a singlet.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| -SCH₃ | ~2.1 | Singlet |

| -SCH₂- | ~2.8 | Triplet |

| -CH₂Br | ~3.4 | Triplet |

This table presents predicted ¹H NMR data based on typical chemical shifts for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, three distinct signals are expected, corresponding to the three non-equivalent carbon atoms.

The chemical shifts in ¹³C NMR are also influenced by the electronegativity of the substituents. The carbon atom bonded to the bromine atom will be the most deshielded and appear at the highest chemical shift. The methyl carbon will be the most shielded and have the lowest chemical shift.

| Carbon Assignment | Chemical Shift (δ) ppm |

| -SCH₃ | ~16 |

| -SCH₂- | ~34 |

| -CH₂Br | ~35 |

This table presents predicted ¹³C NMR data based on typical chemical shifts for similar structural motifs. The actual values can vary slightly depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for C-H and C-Br bonds.

The C-H stretching vibrations of the alkane structure are typically observed in the region of 2850-3000 cm⁻¹. The C-H bending vibrations appear in the 1350-1480 cm⁻¹ range. A key absorption for this molecule is the C-Br stretching vibration, which is expected in the fingerprint region, typically between 500 and 600 cm⁻¹. The C-S stretching vibration is generally weak and falls in the 600-800 cm⁻¹ range.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H Stretch (alkane) | 2850-3000 |

| C-H Bend (alkane) | 1350-1480 |

| C-S Stretch | 600-800 |

| C-Br Stretch | 500-600 |

This table outlines the expected IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion peak will appear as a characteristic pair of peaks (M and M+2) of approximately equal intensity.

Key fragmentation patterns can also be observed, which help in confirming the structure. For example, cleavage of the C-Br bond would result in a fragment ion [C₃H₇S]⁺, and cleavage of the C-S bond could also occur.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₃H₇BrS), the calculated monoisotopic mass is approximately 153.9452 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition.

| Ion | Calculated m/z |

| [C₃H₇⁷⁹BrS]⁺ | 153.9452 |

| [C₃H₇⁸¹BrS]⁺ | 155.9431 |

This table shows the calculated monoisotopic masses for the two isotopic molecular ions of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is particularly useful for analyzing polar and large molecules. For a small, relatively nonpolar molecule like this compound, ESI-MS might be used to observe adduct ions, such as [M+H]⁺ or [M+Na]⁺. The predicted collision cross section (CCS) values for these adducts can be calculated and compared with experimental data to provide further structural confirmation. uni.lu

| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 154.9525 | 114.5 |

| [M+Na]⁺ | 176.9344 | 127.1 |

This table presents predicted m/z and CCS values for common adducts of this compound in ESI-MS. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. When a molecule absorbs light, electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the electronic transitions within the molecule and can provide valuable information about its structure, particularly the presence of chromophores.

In the case of this compound, the primary chromophores are the carbon-sulfur (C-S) and carbon-bromine (C-Br) bonds. The sulfur atom, with its non-bonding lone pairs of electrons, can undergo n → σ* transitions. Similarly, the bromine atom's lone pairs can be excited. These transitions typically occur in the ultraviolet region of the electromagnetic spectrum.

While specific experimental UV-Vis absorption data for this compound is not widely reported in publicly available literature, theoretical calculations and data from analogous compounds can provide an estimation of its spectral properties. The absorption maxima (λmax) for simple alkyl sulfides are generally found in the region of 200-220 nm. The presence of the bromine atom can influence these transitions, potentially causing a slight bathochromic (red) or hypsochromic (blue) shift.

A hypothetical UV-Vis analysis of a purified sample of this compound would involve dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or hexane, and recording the absorbance as a function of wavelength. The resulting spectrum would be expected to show one or more absorption bands in the UV region, corresponding to the electronic transitions within the molecule.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Transition Type | Expected λmax (nm) | Solvent |

| n → σ* (C-S) | ~210 | Hexane |

| n → σ* (C-Br) | ~205 | Hexane |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in a sample, which can be used to determine the empirical formula of the substance. For a known compound like this compound, elemental analysis serves as a crucial method for confirming its purity and verifying its chemical formula (C₃H₇BrS).

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic masses of its constituent elements.

Table 2: Theoretical Elemental Composition of this compound (C₃H₇BrS)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 3 | 36.03 | 23.25 |

| Hydrogen (H) | 1.01 | 7 | 7.07 | 4.56 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 51.54 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 20.68 |

| Total | 155.07 | 100.00 |

In a research setting, a sample of synthesized and purified this compound would be subjected to combustion analysis. In this process, a small, precisely weighed amount of the compound is burned in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂), are collected and measured. The amounts of these products are then used to calculate the mass of carbon, hydrogen, and sulfur in the original sample. The bromine content is typically determined by other methods, such as titration after decomposition of the compound.

The experimentally determined percentages of each element are then compared with the theoretical values. A close agreement between the experimental and theoretical data provides strong evidence for the identity and purity of the compound.

Table 3: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Hypothetical Found % |

| C | 23.25 | 23.21 |

| H | 4.56 | 4.59 |

| S | 20.68 | 20.62 |

Note: The "Hypothetical Found %" values are illustrative of typical experimental results and are not based on actual reported data.

The successful synthesis and characterization of this compound would be substantiated by elemental analysis results that fall within an acceptable margin of error (typically ±0.4%) of the calculated theoretical values.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. For a molecule like 1-bromo-2-(methylsulfanyl)ethane, DFT calculations would be instrumental in understanding its fundamental characteristics.

Molecular Geometry Optimization

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

The geometry of alkanes and their derivatives is often characterized by staggered and eclipsed conformations around the carbon-carbon single bonds. The presence of a bromine atom and a methylsulfanyl group introduces steric and electronic factors that influence the preferred conformation. It is anticipated that the most stable conformer would be a staggered one to minimize steric hindrance between the bulky bromine and methylsulfanyl groups. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311+G(d,p), could precisely predict these parameters. asianpubs.org

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations. Specific experimental or calculated data for this compound is not readily available.)

| Parameter | Predicted Value |

|---|---|

| C-C Bond Length | ~1.54 Å |

| C-Br Bond Length | ~1.94 Å |

| C-S Bond Length | ~1.82 Å |

| S-CH3 Bond Length | ~1.80 Å |

| C-C-Br Bond Angle | ~109.5° |

| C-C-S Bond Angle | ~109.5° |

| C-S-C Bond Angle | ~98.9° |

Electronic Structure Analysis (HOMO/LUMO)

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is likely to be localized on the sulfur and bromine atoms, which have lone pairs of electrons. The LUMO would likely be associated with the antibonding orbitals of the C-Br and C-S bonds. DFT calculations would provide precise energy levels and visualizations of these orbitals.

Table 2: Predicted Electronic Properties of this compound (Illustrative) (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations. Specific experimental or calculated data for this compound is not readily available.)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -9.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 9.0 eV |

Prediction of Spectroscopic Properties

DFT calculations can also be used to predict various spectroscopic properties, such as infrared (IR) vibrational frequencies. By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the structure of the molecule and the accuracy of the computational method. Key vibrational modes for this compound would include C-H stretching, C-C stretching, C-Br stretching, and C-S stretching frequencies. While a full theoretical spectrum is not available, computational chemistry software can be used to perform such predictions. researchgate.net

Molecular Modeling and Simulation

Beyond static DFT calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide insights into the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in the gas phase or in various solvents. These simulations would reveal the flexibility of the molecule and the relative populations of different conformers at a given temperature. Such studies are valuable for understanding how the molecule might behave in a larger system, for example, in a chemical reaction or a biological environment. While specific MD studies on this compound are not documented in the literature, the methodology is well-established for similar small organic molecules. mdpi.com

Green Chemistry Approaches in the Synthesis of 1 Bromo 2 Methylsulfanyl Ethane

Principles of Sustainable Synthesis

The core of green chemistry lies in a set of guiding principles that aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. primescholars.com When applied to the synthesis of 1-Bromo-2-(methylsulfanyl)ethane, these principles advocate for a paradigm shift from traditional methods to more environmentally benign alternatives.

A primary tenet of sustainable synthesis is waste prevention , which prioritizes the prevention of waste over its treatment or cleanup after it has been created. primescholars.com In the context of producing this compound, this involves selecting synthetic routes that generate minimal byproducts. Another key principle is the use of safer solvents and auxiliaries , encouraging the reduction or elimination of volatile organic compounds (VOCs) that are often harmful to the environment and human health. primescholars.com Furthermore, designing for energy efficiency is crucial, promoting the use of reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. primescholars.com The application of these principles not only mitigates environmental impact but also often leads to more cost-effective and safer manufacturing processes.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. The application of microwave irradiation can lead to dramatic rate enhancements, higher yields, and improved product purity. youtube.com The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com

While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles can be applied to its known synthesis from 2-(methylsulfanyl)ethanol. A conventional method involves the treatment of the alcohol with a brominating agent. A hypothetical microwave-assisted route could involve the reaction of 2-(methylsulfanyl)ethanol with a bromide source, potentially in the presence of a solid support like silica (B1680970) or alumina, which can enhance the reaction efficiency and simplify product purification. youtube.com This approach has been successfully applied to the synthesis of other thioethers and the acylation of alcohols and thiols, suggesting its feasibility for the target compound. organic-chemistry.org

Table 1: Comparison of Conventional vs. Hypothetical Microwave-Assisted Synthesis of this compound

| Feature | Conventional Heating | Microwave-Assisted Synthesis (Hypothetical) |

| Reaction Time | Hours | Minutes youtube.com |

| Energy Consumption | High | Low primescholars.com |

| Yield | Variable | Potentially Higher youtube.com |

| Solvent Use | Often requires solvents | Potential for solvent-free conditions youtube.com |

| Side Reactions | More prevalent | Reduced due to shorter reaction times |

This table is based on general principles of microwave-assisted synthesis and may not reflect the exact outcomes for the synthesis of this compound.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, as these solvents are often toxic, flammable, and contribute to air pollution. primescholars.com Solvent-free, or solid-state, reactions offer a compelling alternative, often leading to improved yields, reduced reaction times, and simplified work-up procedures.

For the synthesis of this compound, a solvent-free approach could be envisioned by reacting 2-(methylsulfanyl)ethanol with a solid-supported brominating agent or by using a gaseous reagent like hydrogen bromide in a controlled environment. The conversion of alcohols to alkyl bromides has been achieved under solvent-free or near solvent-free conditions, indicating the potential for this strategy. scranton.edu For instance, the reaction could be carried out by adsorbing the reactants onto a mineral support and then applying heat or microwave irradiation. This technique has been shown to be effective for various organic transformations.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. youtube.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. nih.gov A higher atom economy signifies a more sustainable process with less waste generation.

The synthesis of this compound from 2-(methylsulfanyl)ethanol can be achieved using different brominating agents, each with a distinct atom economy.

Reaction 1: Using Hydrobromic Acid (HBr)

C₂H₅S(CH₂)₂OH + HBr → C₂H₅S(CH₂)₂Br + H₂O

Reaction 2: Using Phosphorus Tribromide (PBr₃)

3 C₂H₅S(CH₂)₂OH + PBr₃ → 3 C₂H₅S(CH₂)₂Br + H₃PO₃

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Reactant / Product | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C₃H₇BrS | 155.06 |

| 2-(Methylsulfanyl)ethanol | C₃H₈OS | 92.16 |

| Hydrobromic Acid | HBr | 80.91 |

| Phosphorus Tribromide | PBr₃ | 270.69 |

| Water | H₂O | 18.02 |

| Phosphorous Acid | H₃PO₃ | 82.00 |

Atom Economy Calculation:

For Reaction 1 (with HBr):

% Atom Economy = [Molecular Weight of C₃H₇BrS / (Molecular Weight of C₃H₈OS + Molecular Weight of HBr)] x 100

% Atom Economy = [155.06 / (92.16 + 80.91)] x 100 ≈ 89.58%

For Reaction 2 (with PBr₃):

% Atom Economy = [3 x Molecular Weight of C₃H₇BrS / (3 x Molecular Weight of C₃H₈OS + Molecular Weight of PBr₃)] x 100

% Atom Economy = [3 x 155.06 / (3 x 92.16 + 270.69)] x 100 ≈ 85.03%

Environmental Fate and Degradation Pathways

Photodegradation Mechanisms

Photodegradation is a significant abiotic process that can contribute to the breakdown of organic compounds in the environment, primarily driven by sunlight. For 1-Bromo-2-(methylsulfanyl)ethane, two main photodegradation mechanisms can be postulated based on its chemical structure: photolysis of the carbon-bromine bond and photo-oxidation of the thioether group.

The carbon-bromine (C-Br) bond is known to be susceptible to photolytic cleavage upon absorption of ultraviolet (UV) radiation. This process, known as photolysis, can lead to the homolytic cleavage of the C-Br bond, generating a bromoethyl-methylsulfanyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of secondary reactions with other environmental constituents, such as abstracting hydrogen atoms from other organic molecules or reacting with oxygen. The energy required for this bond cleavage is typically in the UVB range (280-320 nm) of the solar spectrum. For analogous compounds like 1-bromopropane, atmospheric degradation is primarily driven by reaction with photochemically produced hydroxyl radicals, with a half-life of approximately 14 days cdc.gov.

The thioether (methylsulfanyl) group is also susceptible to photo-oxidation. nih.govresearchgate.net In the presence of sunlight and photosensitizers (naturally occurring molecules in the environment that absorb light and transfer the energy), the sulfur atom can be oxidized. This can occur through reactions with photochemically generated reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals. The initial oxidation product is typically the corresponding sulfoxide (B87167), 2-(methylsulfinyl)ethanol, which can be further oxidized to the sulfone, 2-(methylsulfonyl)ethanol. nih.govresearchgate.net

Table 1: Potential Photodegradation Reactions of this compound

| Reaction Type | Reactant | Conditions | Potential Products |

| C-Br Bond Photolysis | This compound | UV Radiation | Bromoethyl-methylsulfanyl radical, Bromine radical |

| Photo-oxidation | This compound | Sunlight, Photosensitizers, O₂ | 1-Bromo-2-(methylsulfinyl)ethane (Sulfoxide) |

| Further Photo-oxidation | 1-Bromo-2-(methylsulfinyl)ethane | Sunlight, Photosensitizers, O₂ | 1-Bromo-2-(methylsulfonyl)ethane (Sulfone) |

Chemical Reduction Pathways

In anoxic environments, such as saturated soils, sediments, and some groundwater aquifers, chemical reduction can be a significant degradation pathway for halogenated organic compounds. For this compound, the primary chemical reduction pathway is expected to be reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This process can be mediated by naturally occurring reducing agents in the environment, such as reduced iron minerals (e.g., magnetite, pyrite) or dissolved sulfide (B99878) species.

The reaction involves the transfer of electrons to the carbon-bromine bond, leading to the cleavage of the bond and the release of a bromide ion (Br⁻). The resulting organic molecule is 2-(methylsulfanyl)ethane. The rate of reductive dehalogenation is influenced by several factors, including the redox potential of the environment, the concentration of reducing agents, pH, and temperature. Generally, more reducing conditions favor a faster rate of dehalogenation.

Another potential, though likely less significant, chemical reduction pathway could involve the reduction of the thioether group. However, the carbon-bromine bond is generally more susceptible to reduction than the thioether linkage under typical environmental conditions.

Microbial Degradation Processes

Microbial degradation is a key process in the breakdown of many organic pollutants in the environment. While specific studies on the microbial degradation of this compound are lacking, the degradation of similar organobromine and organosulfur compounds has been documented. wikipedia.orgnih.govmdpi.com Microorganisms can utilize these compounds as a source of carbon and energy or transform them through co-metabolism.

Two primary enzymatic mechanisms are likely involved in the microbial degradation of this compound:

Dehalogenation: Many microorganisms possess enzymes called dehalogenases that can cleave carbon-halogen bonds. This can occur through several mechanisms, including hydrolytic dehalogenation, where the bromine atom is replaced by a hydroxyl group (-OH), or reductive dehalogenation, where it is replaced by a hydrogen atom. Aerobic bacteria are known to mediate hydrolytic dehalogenation, which would convert this compound to 2-(methylsulfanyl)ethanol. Anaerobic bacteria, on the other hand, are often responsible for reductive dehalogenation. nih.govmdpi.com

Sulfur Oxidation: The thioether group can be a target for microbial metabolism. Bacteria and fungi can oxidize thioethers to their corresponding sulfoxides and sulfones. acs.org This process is often mediated by monooxygenase or dioxygenase enzymes and typically occurs under aerobic conditions. The resulting sulfoxide and sulfone derivatives are generally more water-soluble and may be more amenable to further degradation.

Sorption and Transport in Environmental Compartments

The movement of this compound through the environment is largely dictated by its partitioning between different environmental compartments, such as water, soil, and air. This partitioning is governed by the compound's physical and chemical properties, including its water solubility, vapor pressure, and its tendency to sorb to soil and sediment particles.

Sorption to soil organic matter and clay minerals is an important process that can retard the transport of organic compounds in the subsurface. For non-ionic organic compounds like this compound, sorption is often correlated with the organic carbon content of the soil. The presence of the sulfur atom may also influence its sorption behavior. While specific data is unavailable for this compound, organosulfur compounds in soil can be relatively immobile. usda.gov However, the formation of more polar degradation products, such as sulfoxides and sulfones, would likely increase their mobility in water.

In aquatic systems, the compound's water solubility will determine its concentration in the water column. Its volatility will influence its potential to partition from water or soil into the atmosphere. Bromoalkanes like 1-bromopropane are known to be volatile, suggesting that this compound may also have a tendency to volatilize from surface waters and moist soils. cdc.gov

Table 2: Predicted Physicochemical Properties and Environmental Partitioning Behavior of this compound

| Property | Predicted Value/Behavior | Implication for Environmental Fate |

| Molecular Weight | 155.06 g/mol nih.gov | Influences diffusion and transport rates. |

| LogP (Octanol-Water Partition Coefficient) | 1.6 (Predicted) nih.gov | Moderate potential for bioaccumulation and sorption to organic matter. |

| Water Solubility | Moderately soluble (inferred) | Can be transported in surface and groundwater. |

| Vapor Pressure | Likely to be volatile (inferred from similar compounds) | Potential for volatilization from soil and water surfaces. |

This table contains predicted data and inferred behavior based on the compound's structure and data for analogous compounds, as direct experimental data is limited.

Formation and Identification of Degradation Products

The degradation of this compound in the environment is expected to result in the formation of several transformation products. The identification of these products is crucial for a complete understanding of the compound's environmental risk, as some degradation products can be more toxic or persistent than the parent compound.

Based on the degradation pathways discussed above, the following are potential degradation products:

From Photodegradation and Microbial Oxidation:

1-Bromo-2-(methylsulfinyl)ethane (sulfoxide)

1-Bromo-2-(methylsulfonyl)ethane (sulfone)

From Chemical and Microbial Reduction:

2-(Methylsulfanyl)ethane (via reductive dehalogenation)

From Microbial Hydrolysis:

2-(Methylsulfanyl)ethanol (via hydrolytic dehalogenation)

Further degradation of these primary products is also possible. For instance, 2-(methylsulfanyl)ethanol could be further mineralized to carbon dioxide, water, and sulfate by microorganisms. The sulfoxide and sulfone derivatives may also undergo further biotic or abiotic degradation, although they are generally more stable than the parent thioether.

The identification of these degradation products in environmental samples would typically require advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to separate and identify the compounds.

Table 3: Potential Degradation Products of this compound and their Formation Pathways

| Degradation Product | Chemical Formula | Formation Pathway(s) |

| 1-Bromo-2-(methylsulfinyl)ethane | C₃H₇BrOS | Photodegradation, Microbial Oxidation |

| 1-Bromo-2-(methylsulfonyl)ethane | C₃H₇BrO₂S | Photodegradation, Microbial Oxidation |

| 2-(Methylsulfanyl)ethane | C₃H₈S | Chemical Reduction, Microbial Reduction |

| 2-(Methylsulfanyl)ethanol | C₃H₈OS | Microbial Hydrolysis |

This table presents hypothesized degradation products based on known chemical and biological reactions of similar functional groups.

Historical Context of Methylthio Brominated Alkyl Compounds

Early Developments in Halogenated Ethane (B1197151) Chemistry

The history of halogenated ethanes dates back to the 15th century with the production of chloroethane. wikipedia.org However, the systematic synthesis and understanding of these compounds emerged in the 19th century, in parallel with the advancement of organic chemistry and the structural theory of alkanes. wikipedia.org Michael Faraday first synthesized ethane in 1834 through the electrolysis of a potassium acetate (B1210297) solution, although he initially misidentified it as methane. wikipedia.orgnewworldencyclopedia.org The correct identification of ethane was made in 1864 by Carl Schorlemmer. newworldencyclopedia.org

Early methods for preparing haloalkanes included the addition of halogens and hydrohalogenation of alkenes, as well as the conversion of alcohols to alkyl halides. wikipedia.org The free radical halogenation of alkanes, such as the reaction of ethane with bromine in the presence of heat or light, was also an important development. youtube.com This reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps to produce bromoethane. youtube.com

Evolution of Synthetic Methods for Bromo(methylthio)alkanes

The synthesis of molecules containing both a bromine atom and a methylthio group, such as 1-Bromo-2-(methylsulfanyl)ethane, built upon the foundational knowledge of haloalkane and organosulfur chemistry. The development of selective bromination techniques was crucial. For instance, direct bromination of unsymmetrical ketones in methanol (B129727) was found to favor the less substituted carbon atom. orgsyn.org

More sophisticated methods have since been developed, including the use of solid acid catalysts like alumina-modified sulfated zirconia for the bromination of alcohols, offering a more environmentally friendly and efficient alternative to traditional catalysts like concentrated sulfuric acid. mdpi.com The Appel reaction, utilizing triphenylphosphine (B44618) and a carbon tetrahalide, also became a valuable tool for converting alcohols to alkyl halides with high yields. These advancements have enabled the efficient and selective synthesis of complex molecules like this compound for various applications in organic synthesis.

Q & A

Q. What are the common laboratory methods for synthesizing 1-Bromo-2-(methylsulfanyl)ethane?

- Methodological Answer : this compound can be synthesized via the Appel reaction , where 2-(methylsulfanyl)ethanol is treated with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in anhydrous dichloromethane. This reaction proceeds via halogenation of the alcohol group, yielding the brominated product . Alternative routes include nucleophilic substitution using hydrobromic acid (HBr) under controlled conditions, though the Appel reaction is preferred for higher purity and yield. Post-synthesis, purification via fractional distillation or column chromatography is recommended to remove residual reagents.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is light-sensitive and should be stored in amber glassware under inert gas (e.g., N₂ or Ar) at 4°C to prevent degradation via bromine displacement or oxidation. Avoid prolonged exposure to moisture, as hydrolysis may occur. Use desiccants in storage containers and conduct regular purity checks via NMR or GC-MS .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons adjacent to sulfur (δ ~2.1 ppm for SCH₃) and bromine (δ ~3.4–3.8 ppm for CH₂Br).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 154 (M⁺) and characteristic fragments (e.g., loss of Br⁻ at m/z 75).

- IR Spectroscopy : Confirm S–CH₃ (665–720 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches. Cross-validate with literature or computational simulations .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to obtain single crystals.

- Data Collection : Employ a diffractometer (e.g., Bruker APEX-II) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Use SHELXL for structure solution and refinement. Pay attention to torsional angles between the Br–CH₂–CH₂–S moiety to confirm stereoelectronic effects. Weak intermolecular interactions (e.g., C–H···Br) may influence packing .

Q. What experimental strategies address contradictions in solubility data for this compound?

- Methodological Answer :

- Critical Assessment : Compare data across studies using standardized conditions (temperature, pressure, solvent purity). For example, solubility in polar solvents (e.g., ethanol) may vary due to trace water content.

- Reproducibility : Replicate experiments using degassed solvents and inert atmospheres. Reference high-purity datasets from peer-reviewed compilations (e.g., Hayduk’s ethane solubility studies) .

Q. How does this compound perform as a building block in multi-step organic syntheses?

- Methodological Answer : The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. For example:

- Suzuki Coupling : React with arylboronic acids using Pd(PPh₃)₄ to form biaryl derivatives.

- Etherification : Substitute Br with alkoxy groups under basic conditions (e.g., K₂CO₃ in DMF).

Monitor reaction progress via TLC and optimize stoichiometry to minimize disulfide byproducts from the methylsulfanyl group .

Q. What computational methods complement experimental data for thermodynamic property prediction?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model bond dissociation energies (BDEs) and predict bromine reactivity.

- MD Simulations : Study solubility behavior in mixed solvents (e.g., water/THF) using GROMACS.

- QSPR Models : Corrate experimental vapor pressure or logP values with molecular descriptors for predictive analytics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.